molecular formula C9H16N3O3P B14495423 3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one CAS No. 63250-00-0

3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one

Cat. No.: B14495423
CAS No.: 63250-00-0
M. Wt: 245.22 g/mol
InChI Key: RARKWNICYHABCX-UHFFFAOYSA-N
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Description

3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one is a phosphine ligand and an acetylized derivative of 1,3,5-triaza-7-phosphaadamantane. This compound is known for its stability and versatility in various catalytic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one typically involves the acetylation of 1,3,5-triaza-7-phosphaadamantane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted phosphine ligands .

Mechanism of Action

The mechanism of action of 3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one involves its role as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and providing favorable reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one stands out due to its unique acetylized structure, which enhances its stability and reactivity in various catalytic applications. Its ability to form stable complexes with a wide range of metal centers makes it a versatile ligand in both academic and industrial research .

Properties

CAS No.

63250-00-0

Molecular Formula

C9H16N3O3P

Molecular Weight

245.22 g/mol

IUPAC Name

1-(7-acetyl-5-oxo-1,3,7-triaza-5λ5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone

InChI

InChI=1S/C9H16N3O3P/c1-8(13)11-3-10-4-12(9(2)14)7-16(15,5-10)6-11/h3-7H2,1-2H3

InChI Key

RARKWNICYHABCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN2CN(CP(=O)(C2)C1)C(=O)C

Origin of Product

United States

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